molecular formula C14H12ClNO3 B14866672 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B14866672
M. Wt: 277.70 g/mol
InChI Key: LUCLFLIRMJPALI-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.7 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridinylmethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and pyridin-3-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The pyridin-3-ylmethanol undergoes nucleophilic substitution with 3-chloro-5-methoxybenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

    Reduction: Formation of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the pyridin-3-ylmethoxy group.

    3-Chloro-5-methoxybenzaldehyde: Similar structure but lacks the pyridin-3-ylmethoxy group.

    4-(Pyridin-3-ylmethoxy)benzaldehyde: Similar structure but lacks the chloro and methoxy groups.

Uniqueness

3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and pyridin-3-ylmethoxy) on the benzaldehyde core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde

InChI

InChI=1S/C14H12ClNO3/c1-18-13-6-11(8-17)5-12(15)14(13)19-9-10-3-2-4-16-7-10/h2-8H,9H2,1H3

InChI Key

LUCLFLIRMJPALI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CN=CC=C2

Origin of Product

United States

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